![molecular formula C22H19ClFN5O3 B2603051 8-{3-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimid azolidino[1,2-h]purine-2,4-dione CAS No. 1021124-03-7](/img/structure/B2603051.png)

8-{3-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimid azolidino[1,2-h]purine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

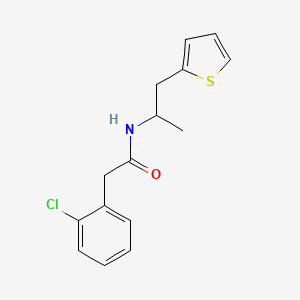

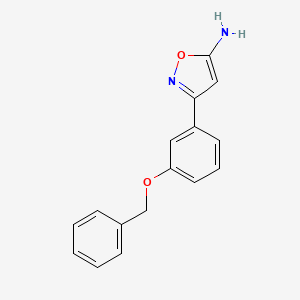

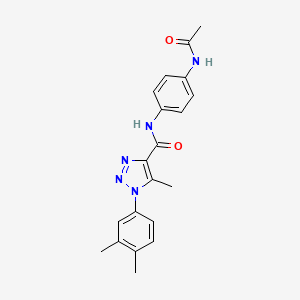

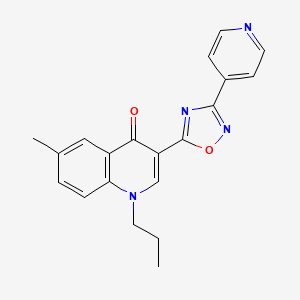

The compound “8-{3-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimid azolidino[1,2-h]purine-2,4-dione” is a complex organic molecule. It has potential anti-tumor activity and potential antibacterial activity . It is often used as a reagent in pharmaceutical research and has potential for use in tumor treatment .

Synthesis Analysis

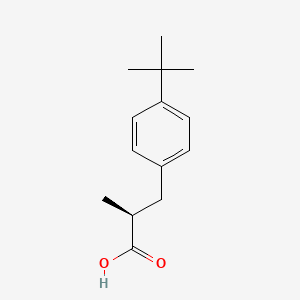

The synthesis of similar compounds often involves multiple steps, where chemical reactions and structural modifications are the main steps . For example, the synthesis of related compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is reported to be used in the synthesis of 1°, 2°, and 3° alkyl boronic esters .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve catalytic protodeboronation of pinacol boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .Wissenschaftliche Forschungsanwendungen

Analgesic and Anti-inflammatory Potential

A group of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives demonstrated significant analgesic activity in vivo, indicating the compound's potential as a new class of analgesic and anti-inflammatory agents. Benzylamide and 4-phenylpiperazinamide derivatives showed particularly strong effects, outperforming acetylic acid in tests and exhibiting phosphodiesterase (PDE) inhibitory activity stronger than theophylline (Zygmunt et al., 2015).

Enzyme Inhibition for Therapeutic Applications

Substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives were synthesized and evaluated for their selective inhibition of human heart chymase, an enzyme linked to cardiovascular diseases. Structural modifications led to compounds with optimal size for inhibiting chymase, demonstrating high selectivity and potential for therapeutic use (Niwata et al., 1997).

Structural and Stability Insights for Chemical Synthesis

Research on N-heterocyclic carbenes (NHCs) featuring N-fluorophenyl substituents explored the synthesis and reactivity of 2-chloro-1,3-bis(fluorophenyl)imidazolidine-4,5-diones, revealing insights into their stability and structural properties. These findings are crucial for developing novel compounds with potential applications in various chemical synthesis and pharmaceutical research areas (Hobbs et al., 2010).

Antiviral Activity Exploration

The synthesis and evaluation of imidazo[1,2-a]-s-triazine nucleosides, including their antiviral activity against herpes and rhinovirus, highlight the compound's potential for developing new antiviral therapies. These findings contribute to understanding the antiviral mechanisms and designing more effective treatments (Kim et al., 1978).

Potential for Psychiatric Disorder Treatments

Arylpiperazine 5-HT(1A) receptor ligands containing the pyrimido[2,1-f]purine fragment were synthesized and evaluated, showing high affinity and selectivity for the 5-HT(1A) receptor. Compounds demonstrated significant anxiolytic-like and antidepressant-like activities, suggesting their potential for treating psychiatric disorders (Jurczyk et al., 2004).

Safety and Hazards

This compound is an organic compound and may have some toxicity . During handling and use, strict personal protective measures should be adhered to, including wearing protective glasses and gloves . It should be stored in a light-avoiding, dry, well-ventilated place, away from flammable materials and oxidizers .

Eigenschaften

IUPAC Name |

6-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClFN5O3/c1-26-19-18(20(30)27(2)22(26)31)29-10-9-28(21(29)25-19)13-5-3-6-14(11-13)32-12-15-16(23)7-4-8-17(15)24/h3-8,11H,9-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKXKCXDNJBKAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)C4=CC(=CC=C4)OCC5=C(C=CC=C5Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClFN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-{3-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimid azolidino[1,2-h]purine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[benzyl(methyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2602971.png)

![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2602978.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2602979.png)

![2-chloro-N-[2-(dimethylamino)-5-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B2602983.png)

![[2-(butylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2602989.png)

![1-[4-(Benzyloxy)phenyl]ethanol](/img/structure/B2602990.png)